molecular formula C9H6Cl2N2O5 B8104601 3-Acetamido-4,6-dichloro-2-nitrobenzoic acid

3-Acetamido-4,6-dichloro-2-nitrobenzoic acid

Cat. No.: B8104601
M. Wt: 293.06 g/mol
InChI Key: DYDGMNSJMXWBCW-UHFFFAOYSA-N
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Description

3-Acetamido-4,6-dichloro-2-nitrobenzoic acid is a multifaceted organic compound characterized by its unique structural features, including an acetamido group, two chlorine atoms, and a nitro group attached to a benzoic acid backbone. This compound is of significant interest in various scientific fields due to its diverse applications and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-4,6-dichloro-2-nitrobenzoic acid typically involves multiple steps, starting with the nitration of 3,5-dichlorobenzoic acid to introduce the nitro group at the 2-position. Subsequent acetylation of the amino group forms the final product. Reaction conditions include the use of strong nitrating agents like concentrated nitric acid and sulfuric acid, followed by acetylation using acetic anhydride or acetyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Acetamido-4,6-dichloro-2-nitrobenzoic acid undergoes various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized under specific conditions.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

  • Substitution: Nucleophilic substitution reactions using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of dinitro derivatives.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of various substituted benzoic acids.

Scientific Research Applications

3-Acetamido-4,6-dichloro-2-nitrobenzoic acid finds applications in several scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-Acetamido-4,6-dichloro-2-nitrobenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, influencing its ability to bind to enzymes and receptors. The exact molecular targets and pathways vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-Acetamido-3-nitrobenzoic acid

  • 3-Acetamido-2,4,6-triiodobenzoic acid

  • 3-Acetamido-4-nitrobenzoic acid

Properties

IUPAC Name

3-acetamido-4,6-dichloro-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O5/c1-3(14)12-7-5(11)2-4(10)6(9(15)16)8(7)13(17)18/h2H,1H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDGMNSJMXWBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-Acetamido-2,4-dichlorobenzoic acid 1-4 (40.0 g, 0.161 mol) was added in portions to a cooled mixture of concentrated H2SO4 (400 mL) and concentrated nitric acid (400 mL) at 5° C. After stirring for 2 h concentrated H2SO4 (100 mL)/concentrated nitric acid (100 mL) was added. After another 90 min concentrated H2SO4 (400 mL)/concentrated nitric acid (200 mL) was added and stirring was continued for a further 2 h. The reaction mixture was cautiously poured onto ice resulting in the formation of a yellow precipitate. The product was collected by filtration then extracted into EtOAc. The combined organic layers were washed with H2O, brine, dried over Na2SO4, filtered and concentrated to provide the nitro compound 1-5 as a yellow/orange solid (38.1 g, 81% yield). 1H NMR (400 MHz, d6-DMSO) δ1.99 (s, 3H), 8.21 (s, 1H), 10.27 (s, 1H).
Quantity
40 g
Type
reactant
Reaction Step One
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Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
100 mL
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reactant
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0 (± 1) mol
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reactant
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Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Yield
81%

Synthesis routes and methods II

Procedure details

5-Acetamido-2,4-dichlorobenzoic acid (9.6 g, 0.039 mol) was added in small portions over 30 min to a stirred ice-cooled solution of fuming nitric acid (1.8 mL, 0.043 mol) and conc sulfuric acid (120 mL). After the addition was complete, more fuming nitric acid (17 mL) and conc sulfuric acid (80 mL) were added at 30 min and 60 min intervals. The reaction mixture was then left to stir for an additional 2.5 h at 0° C., allowed to warm to 12-16° C. and left to stir at this temperature until all starting material was consumed (about 3 h). The solution was poured onto ice and extracted with ethyl acetate (3×). The organic extracts were combined, washed with brine, dried, and concentrated to give 3-acetamido-4,6-dichloro-2-nitrobenzoic acid as an orange solid (9.8 g, 86%).
Quantity
9.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

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